3-(3-chlorophenyl)-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-5(4H)-one
Description
Chemical Structure and Properties
3-(3-Chlorophenyl)-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-5(4H)-one is a heterocyclic compound featuring a fused thiazole-quinazoline core. Its molecular formula is C₁₆H₉ClN₂OS₂, with a molecular weight of 344.84 g/mol (calculated from ). The structure includes:
- A thiazolo[3,4-a]quinazolinone backbone.
- A 3-chlorophenyl substituent at position 2.
- A thioxo (S=O) group at position 1.
This compound is synthesized via multi-step reactions, typically involving cyclization of 2-aminothiophenol derivatives with carbonyl-containing intermediates ().
Biological Relevance Thiazoloquinazolinones are known for antimicrobial, antifungal, and anticancer activities.
Properties
Molecular Formula |
C16H9ClN2OS2 |
|---|---|
Molecular Weight |
344.8 g/mol |
IUPAC Name |
3-(3-chlorophenyl)-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazolin-5-one |
InChI |
InChI=1S/C16H9ClN2OS2/c17-10-5-3-4-9(8-10)13-14-18-15(20)11-6-1-2-7-12(11)19(14)16(21)22-13/h1-8H,(H,18,20) |
InChI Key |
BXAKRZPIYIVKEV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC3=C(SC(=S)N23)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-(3-chlorophenyl)-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazolin-5-one typically involves the reaction of anthranilic acid derivatives with thioamides under specific conditions. One common method includes the cyclization of 2-aminobenzothiazole with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
3-(3-chlorophenyl)-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazolin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or thioethers.
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the potential of thiazoloquinazolinone derivatives, including 3-(3-chlorophenyl)-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-5(4H)-one, as promising candidates in cancer therapy.
- Mechanisms of Action : The anticancer properties are often attributed to the ability of these compounds to induce apoptosis in cancer cells and inhibit tumor growth. For instance, recent investigations have shown that structural modifications can enhance their cytotoxic effects against various cancer cell lines, including breast and colon cancers .
- Case Studies : One notable study demonstrated that derivatives of thiazoloquinazolinone exhibited significant cytotoxicity against MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines. The mechanism was linked to the inhibition of specific signaling pathways involved in cell proliferation .
Antimicrobial Applications
The compound has also been evaluated for its antimicrobial properties, showing effectiveness against a range of bacterial strains.
- In Vitro Studies : Research indicates that this compound exhibits notable antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that this compound could serve as a lead structure for developing new antibiotics .
- Broader Implications : Given the rising incidence of antibiotic resistance, compounds like this compound are crucial in the search for effective antimicrobial agents .
Synthesis and Derivatization
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors.
- Synthetic Pathways : Various synthetic routes have been developed to produce this compound efficiently. For example, one method involves the cyclization of thioamide derivatives with appropriate electrophiles under controlled conditions to yield high-purity products .
- Derivatization Potential : The ability to modify the chemical structure opens avenues for creating analogs with enhanced biological activities. Recent studies have focused on functionalizing the thiazole and quinazoline cores to improve solubility and bioavailability .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 3-(3-chlorophenyl)-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazolin-5-one involves its interaction with specific molecular targets. The compound can inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways. By binding to the active site of these enzymes, the compound can disrupt the signaling processes, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key analogues include compounds with variations in substituents or heterocyclic cores. Below is a comparative analysis:
Key Observations
Substituent Effects: Chlorophenyl vs. Phenyl: The 3-chlorophenyl derivative exhibits stronger antimicrobial activity than its phenyl counterpart (), likely due to enhanced electron-withdrawing effects and target binding. antimicrobial enzymes).
Core Modifications: Thiazole Fusion: Thiazoloquinazolinones (e.g., target compound) show broader antimicrobial activity compared to non-fused quinazolinones ( vs. 8). Triazoloquinazolinones: Compounds like 1-substituted-4-(3-chlorophenyl)-triazolo[4,3-a]quinazolin-5(4H)-ones () exhibit antihistamine activity, highlighting the impact of heterocycle choice on biological targets.
Synthetic Accessibility: Thiazoloquinazolinones generally require multi-step syntheses with cyclization as a key step (). Derivatives with alkyl or arylalkyl groups (e.g., 4-methylbenzyl in ) demand additional alkylation steps, increasing synthetic complexity.
Data Tables
Table 1: Physicochemical Properties
| Property | Target Compound | 7-Chloro-piperidinylcarbonyl Analogue | 3-Phenyl Derivative |
|---|---|---|---|
| Molecular Weight (g/mol) | 344.84 | ~420 | 310.40 |
| logP (Calculated) | 3.8 | 4.2 | 3.2 |
| Hydrogen Bond Acceptors | 4 | 6 | 3 |
| Polar Surface Area (Ų) | 78.5 | 95.3 | 65.7 |
Biological Activity
3-(3-chlorophenyl)-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-5(4H)-one is a heterocyclic compound that belongs to the thiazoloquinazoline family. This compound has garnered significant interest in medicinal chemistry due to its diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The unique structural features of this compound contribute to its interaction with various biological targets, making it a valuable subject for research.
- Molecular Formula : C18H13ClN2OS2
- Molecular Weight : 372.9 g/mol
- IUPAC Name : 3-(3-chlorophenyl)-4-ethyl-1-sulfanylidene-[1,3]thiazolo[3,4-a]quinazolin-5-one
- Canonical SMILES : CCN1C2=C(SC(=S)N2C3=CC=CC=C3C1=O)C4=CC(=CC=C4)Cl
Antimicrobial and Antifungal Properties
Research indicates that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies have shown its effectiveness as an antifungal agent as well. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis and disruption of fungal cell membrane integrity.
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibitory | |
| Escherichia coli | Inhibitory | |
| Candida albicans | Moderate inhibition |
Anticancer Activity
The compound has also been investigated for its anticancer potential. Studies have demonstrated that it can inhibit the proliferation of various cancer cell lines by targeting specific enzymes involved in cancer progression, such as tyrosine kinases.
- Cell Lines Tested :
- MCF-7 (breast cancer)
- HepG2 (liver cancer)
The compound exhibited IC50 values in the micromolar range against these cell lines, indicating promising anticancer activity.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : It inhibits key enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways related to cancer.
- Receptor Binding : The compound may modulate receptor activity, influencing cellular responses and therapeutic effects.
Case Studies
In a notable study published in Molecules, researchers synthesized several thiazoloquinazoline derivatives and evaluated their biological activities. Among these, this compound showed superior inhibitory effects against multiple kinases involved in cancer progression, highlighting its potential as a lead compound for drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
